molecular formula C17H15N3O2S B3899750 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide

Cat. No.: B3899750
M. Wt: 325.4 g/mol
InChI Key: INGGESJYYPDNKI-UHFFFAOYSA-N
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Description

This compound is a substituted oxazole derivative featuring a thioether linkage at the 2-position of the oxazole ring and an N'-hydroxyethanimidamide functional group.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-14(20-21)11-23-17-19-15(12-7-3-1-4-8-12)16(22-17)13-9-5-2-6-10-13/h1-10,21H,11H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGESJYYPDNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=NO)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SC/C(=N/O)/N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S with a molecular weight of 329.39 g/mol. It features a unique structure that includes an oxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide involves several steps, typically starting from commercially available precursors. The detailed synthetic pathway often includes the formation of the oxazole ring followed by thiolation and subsequent modification to introduce the hydroxyethanimidamide moiety.

Antioxidant Activity

Research has shown that compounds containing oxazole rings exhibit notable antioxidant properties. The DPPH radical scavenging assay indicates that 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide has a significant ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of oxazole compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within clinically relevant ranges .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various oxazole derivatives found that the incorporation of specific substituents significantly enhanced radical scavenging activity. The compound demonstrated a higher efficacy compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide was tested against multiple bacterial strains. Results indicated that it exhibited substantial antibacterial effects with MIC values lower than those of conventional antibiotics used as controls .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide:

Activity Type Findings Reference
AntioxidantSignificant DPPH radical scavenging ability
AntimicrobialEffective against S. aureus, E. coli
Enzyme InhibitionPotential α-glucosidase inhibitor

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. The thioether functionality may enhance this activity by facilitating the interaction with cellular targets .
  • Enzyme Inhibition : Preliminary studies have shown that similar compounds can act as inhibitors for specific enzymes involved in cancer progression and inflammation. The hydroxylamine group may play a crucial role in modulating enzyme activity .

Biochemical Research

The compound is being explored for its role in biochemical pathways:

  • Protein Interaction Studies : The unique structure allows it to serve as a probe for studying protein-ligand interactions. This is particularly relevant in understanding the mechanisms of disease at the molecular level .
  • Signal Transduction Modulation : There is potential for this compound to influence signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in drug development .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

  • Polymer Chemistry : The incorporation of oxazole-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Study FocusFindings
Anticancer ActivityA study demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that similar structures like N'-hydroxyethanimidamide could be effective .
Enzyme InhibitionResearch indicated that thioether-containing compounds showed promise as inhibitors of certain kinases involved in cancer signaling pathways, highlighting the therapeutic potential of this class of compounds .
Material PropertiesInvestigations into the use of oxazole derivatives in polymer blends revealed improved mechanical properties and thermal resistance, indicating their utility in high-performance materials .

Comparison with Similar Compounds

Structural Analogs with Heteroatom Variations in the Aromatic Core

A critical study compared three triaryl-substituted compounds with differing heteroatoms in their aromatic cores:

  • 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (NE): Imidazole core with two nitrogen atoms.
  • 2-(4,5-Diphenyl-1,3-oxazol-2-yl)phenol (OE): Oxazole core with one oxygen and one nitrogen atom.
  • 2-(4,5-Diphenyl-1,3-thiazol-2-yl)phenol (SE): Thiazole core with one sulfur and one nitrogen atom.

Key Findings :

  • Proton Transfer Mechanisms : The oxazole (OE) and thiazole (SE) derivatives exhibited more efficient excited-state intramolecular proton transfer (ESIPT) due to stronger hydrogen-bonding interactions compared to the imidazole (NE) analog .
  • Thermodynamic Stability : The closed-ring form of OE was more stable than its open-ring form, with a free energy difference (~6 kcal/mol) tenfold greater than that observed in earlier studies of simpler oxazole derivatives .
  • Rotamer Stability : OE’s rotamer (twisted conformation) was more stable than those of NE and SE but less stable than its closed form. This contrasts with NE and SE, where rotamers were destabilized by ineffective hydrogen bonding .

Table 1: Comparative Stability and Structural Parameters

Compound Core Heteroatom ΔG (Closed vs. Open, kcal/mol) Key Bond Length (Å)
NE N, N ~5.8 N–H: 1.02
OE O, N ~6.0 O–H: 1.65
SE S, N ~5.9 S–H: 1.82

Functional Group Modifications in Oxazole Derivatives

Substituent Effects at the 2-Position
  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic Acid: This analog replaces the thioether and N'-hydroxyethanimidamide groups with a propanoic acid side chain.
  • 5’-(4,5-Diphenyl-1,3-oxazol-2-yl) Spiro[indoline-naphthopyrans]: The oxazole moiety in this spirocyclic system contributes to photo- and ionochromism, with the diphenyl groups stabilizing excited states. However, the absence of a thioether or amidoxime group limits its utility in redox-active applications compared to the target compound .

Table 2: Functional Group Impact on Properties

Compound 2-Position Substituent Key Property
Target Compound Thioether, N'-hydroxyethanimidamide Redox activity, metal chelation
3-(4,5-Diphenyl-oxazol-2-yl)propanoic Acid Propanoic acid Hydrophilicity, ionic interactions
Spiro[indoline-naphthopyrans] None (oxazole fused to spiro) Photo/ionochromism, structural rigidity
Thioether vs. Ether/Oxy Linkages
  • 2-[(4,5-Dichloro-2-thiazol-yl)oxy]-N,N-diethylacetamide : While structurally distinct (thiazole core), this compound highlights the electronic effects of sulfur vs. oxygen in linkages. The thioether in the target compound may offer greater nucleophilicity and lower bond dissociation energy compared to oxygen analogs, influencing reactivity in catalytic or biological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide
Reactant of Route 2
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide

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